Quinhydrone

Catalog No.
S593278
CAS No.
106-34-3
M.F
C6H6O2.C6H4O2
C12H10O4
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinhydrone

CAS Number

106-34-3

Product Name

Quinhydrone

IUPAC Name

benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H6O2.C6H4O2
C12H10O4

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H

InChI Key

BDJXVNRFAQSMAA-UHFFFAOYSA-N

SMILES

Array

Synonyms

quinhydrone

Canonical SMILES

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O

The exact mass of the compound Quinhydrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36325. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of addition compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinhydrone is a precisely stoichiometric 1:1 charge-transfer complex of p-benzoquinone and hydroquinone. When dissolved, it establishes a highly reversible, pH-dependent redox equilibrium that forms the basis of its utility in electroanalytical chemistry and materials science [1]. For industrial and laboratory procurement, its value proposition centers on providing an exact equimolar ratio of oxidized to reduced species, which simplifies the Nernst equation for predictable Oxidation-Reduction Potential (ORP) calibration [2]. Beyond calibration, quinhydrone serves as a critical redox mediator in non-glass pH sensing for aggressive fluorinated media and acts as a superior radical-driven passivation agent for silicon wafer metrology [3].

Substituting pre-synthesized quinhydrone with manual physical mixtures of hydroquinone and benzoquinone introduces stoichiometric variance; any deviation from a strict 1:1 molar ratio alters the logarithmic quotient in the Nernst equation, invalidating standard ORP calibration baselines [1]. In pH monitoring applications, attempting to use standard glass electrodes in hydrofluoric acid (HF) or acid fluoride solutions results in rapid silica etching and sensor failure, particularly at pH levels below 6[2]. In these environments, the quinhydrone-platinum electrode system is not merely an alternative, but a non-interchangeable necessity for maintaining measurement integrity without sensor degradation [3].

Silicon Surface Passivation Efficacy vs. Iodine/Methanol

For semiconductor metrology, quinhydrone-methanol (QHY/ME) solutions provide significantly enhanced surface passivation compared to standard iodine-methanol (I2/ME) treatments [1]. On high-resistivity n-type silicon, QHY/ME achieves a minority carrier effective lifetime of 3.3 ms and a surface recombination velocity (SRV) of 7 cm/s, whereas I2/ME yields only 0.637 ms and an SRV of 36 cm/s under identical injection levels [2]. This radical-driven passivation mechanism ensures superior chemical screening against oxygen, making it the preferred choice for accurate bulk lifetime measurements[3].

Evidence DimensionMinority carrier effective lifetime and Surface Recombination Velocity (SRV)
Target Compound Data3.3 ms lifetime; 7 cm/s SRV (0.01 mol/dm3 QHY/ME)
Comparator Or Baseline0.637 ms lifetime; 36 cm/s SRV (I2/ME)
Quantified Difference5.18x increase in carrier lifetime; 80.5% reduction in surface recombination velocity
Conditionsn-type Si (100 Ω cm), 1x10^15 cm^-3 injection level

Procuring quinhydrone for wafer passivation enables more accurate defect characterization and supports the development of higher-efficiency silicon solar cells.

pH Measurement Stability in Hydrofluoric Acid Media vs. Glass Electrodes

Standard glass pH electrodes undergo rapid structural degradation via silica dissolution when exposed to hydrofluoric acid (HF), particularly at concentrations up to 2% and pH levels below 6 [1]. The quinhydrone electrode system bypasses this vulnerability entirely by utilizing a noble metal (e.g., platinum) and the quinhydrone redox equilibrium to measure pH [2]. This allows the quinhydrone system to maintain a predictable Nernstian slope (approximately 59.1 mV/pH at 25°C) in acid fluoride environments where glass sensors fail or provide erroneous readings[3].

Evidence DimensionSensor operational integrity in HF media
Target Compound DataMaintains Nernstian response (~59.1 mV/pH) without structural degradation
Comparator Or BaselineGlass pH electrodes (Rapid silica etching and measurement failure at pH < 6)
Quantified DifferenceComplete operational survival vs. catastrophic sensor failure
ConditionsAcid fluoride / Hydrofluoric acid (<2% HF) solutions

Essential for continuous, accurate pH monitoring in semiconductor wet etching and glass manufacturing where standard sensors are destroyed.

ORP Calibration Reproducibility vs. Manual HQ/BQ Mixtures

The Nernst equation for the quinone/hydroquinone couple relies on the activity ratio of the two species. Pre-synthesized quinhydrone guarantees an exact 1:1 molar ratio, which drives the logarithmic quotient to zero and simplifies the potential strictly to pH and temperature dependence [1]. When saturated in a standard pH 4.01 buffer at 20°C, quinhydrone reliably produces a +265 mV potential (±5 mV vs Ag/AgCl) [2]. Attempting to manually mix hydroquinone and benzoquinone introduces weighing errors and stoichiometric imbalances, which shift the baseline potential and compromise the accuracy of ORP sensor calibrations [3].

Evidence DimensionStoichiometric precision and redox potential predictability
Target Compound DataExact 1:1 molar ratio yielding +265 mV (at 20°C, pH 4.01 vs Ag/AgCl)
Comparator Or BaselineManual HQ/BQ mixtures (Variable molar ratios leading to non-zero logarithmic Nernstian shifts)
Quantified DifferenceGuaranteed ±5 mV accuracy vs. unpredictable baseline drift
ConditionsSaturated solution in standard pH 4.01 buffer at 20°C

Procuring the pre-formed complex ensures strict compliance and reproducibility for industrial electrochemical sensor calibration protocols.

Silicon Wafer Passivation for Photovoltaic Metrology

Directly downstream of its superior minority carrier lifetime performance (3.3 ms) compared to iodine/methanol, quinhydrone-methanol solutions are the optimal choice for passivating silicon substrates prior to microwave photoconductive decay (μ-PCD) or photoluminescence (PL) imaging. This ensures accurate bulk lifetime measurements without rapid air-exposure degradation [1].

pH Monitoring in Semiconductor Wet Etching

Because it relies on a platinum surface rather than a fragile silica glass membrane, the quinhydrone redox system is uniquely suited for measuring the pH of hydrofluoric acid (HF) baths and acid fluoride solutions. It provides stable Nernstian responses in environments that would rapidly etch and destroy conventional glass pH probes [2].

Standardized ORP Sensor Calibration

Leveraging its strict 1:1 stoichiometric ratio, quinhydrone is the standard procurement choice for creating Oxidation-Reduction Potential (ORP) calibration solutions. Saturating standard pH 4.01 or 7.00 buffers with quinhydrone provides a highly reproducible, temperature-defined millivolt baseline essential for validating industrial electrochemical sensors[3].

Physical Description

Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.05790880 Da

Monoisotopic Mass

218.05790880 Da

Heavy Atom Count

16

UNII

P4A66LQ3QJ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

106-34-3

Wikipedia

Quinhydrone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Interfacial electron transfer of glucose oxidase on poly(glutamic acid)-modified glassy carbon electrode and glucose sensing

Xuechou Zhou, Bingcan Tan, Xinyu Zheng, Dexian Kong, Qinglu Li
PMID: 26278169   DOI: 10.1016/j.ab.2015.08.007

Abstract

The interfacial electron transfer of glucose oxidase (GOx) on a poly(glutamic acid)-modified glassy carbon electrode (PGA/GCE) was investigated. The redox peaks measured for GOx and flavin adenine dinucleotide (FAD) are similar, and the anodic peak of GOx does not increase in the presence of glucose in a mediator-free solution. These indicate that the electroactivity of GOx is not the direct electron transfer (DET) between GOx and PGA/GCE and that the observed electroactivity of GOx is ascribed to free FAD that is released from GOx. However, efficient electron transfer occurred if an appropriate mediator was placed in solution, suggesting that GOx is active. The PGA/GCE-based biosensor showed wide linear response in the range of 0.5-5.5 mM with a low detection limit of 0.12 mM and high sensitivity and selectivity for measuring glucose.


Determination of the titratable acidity and the pH of wine based on potentiometric flow injection analysis

Katja Vahl, Heike Kahlert, Lisandro von Mühlen, Anja Albrecht, Gabriele Meyer, Jürgen Behnert
PMID: 23622536   DOI: 10.1016/j.talanta.2013.02.057

Abstract

A FIA system using a pH-sensitive detector based on a graphite/quinhydrone/silicone composite electrode was applied to determine sequentially the titratable acidity and the pH of wine, as well as the sum of calcium and magnesium ions. For all measurements the same FIA configuration was used employing different carrier solutions. The results for the determination of acidity and pH are in good agreement with those obtained by classical potentiometric titrations and by pH measurements using a conventional glass electrode. The standard deviation was less than 1.5% for both kinds of measurements and the sample volume was 150 μL. The method allows about 40 determinations of titratable acidity per hour and 30 pH measurements per hour. The titration method can be adjusted to the legal requirements in USA and Europe.


New insights of superoxide dismutase inhibition of pyrogallol autoxidation

T Ramasarma, Aparna V S Rao, M Maya Devi, R V Omkumar, K S Bhagyashree, S V Bhat
PMID: 25416864   DOI: 10.1007/s11010-014-2284-z

Abstract

Autoxidation of pyrogallol in alkaline medium is characterized by increases in oxygen consumption, absorbance at 440 nm, and absorbance at 600 nm. The primary products are H2O2 by reduction of O2 and pyrogallol-ortho-quinone by oxidation of pyrogallol. About 20 % of the consumed oxygen was used for ring opening leading to the bicyclic product, purpurogallin-quinone (PPQ). The absorbance peak at 440 nm representing the quinone end-products increased throughout at a constant rate. Prolonged incubation of pyrogallol in alkali yielded a product with ESR signal. In contrast the absorbance peak at 600 nm increased to a maximum and then declined after oxygen consumption ceased. This represents quinhydrone charge-transfer complexes as similar peak instantly appeared on mixing pyrogallol with benzoquinones, and these were ESR-silent. Superoxide dismutase inhibition of pyrogallol autoxidation spared the substrates, pyrogallol, and oxygen, indicating that an early step is the target. The SOD concentration-dependent extent of decrease in the autoxidation rate remained the same regardless of higher control rates at pyrogallol concentrations above 0.2 mM. This gave the clue that SOD is catalyzing a reaction that annuls the forward electron transfer step that produces superoxide and pyrogallol-semiquinone, both oxygen radicals. By dismutating these oxygen radicals, an action it is known for, SOD can reverse autoxidation, echoing the reported proposal of superoxide:semiquinone oxidoreductase activity for SOD. The following insights emerged out of these studies. The end-product of pyrogallol autoxidation is PPQ, and not purpurogallin. The quinone products instantly form quinhydrone complexes. These decompose into undefined humic acid-like complexes as late products after cessation of oxygen consumption. SOD catalyzes reversal of autoxidation manifesting as its inhibition. SOD saves catechols from autoxidation and extends their bioavailability.


The effect of the hydrogen ion concentration upon the salt error of the quinhydrone electrode

J L GABBARD
PMID: 20289438   DOI: 10.1021/ja01195a020

Abstract




Zinc-induced oxidative stress in Verbascum thapsus is caused by an accumulation of reactive oxygen species and quinhydrone in the cell wall

Filis Morina, Ljubinko Jovanovic, Milos Mojovic, Marija Vidovic, Dejana Pankovic, Sonja Veljovic Jovanovic
PMID: 20626644   DOI: 10.1111/j.1399-3054.2010.01399.x

Abstract

Oxidative stress is one aspect of metal toxicity. Zinc, although unable to perform univalent oxido-reduction reactions, can induce the oxidative damage of cellular components and alter antioxidative systems. Verbascum thapsus L. plants that were grown hydroponically were exposed to 1 and 5 mM Zn²+. Reactive oxygen species (ROS) accumulation was demonstrated by the fluorescent probe H₂ DCFDA and EPR measurements. The extent of zinc-induced oxidative damage was assessed by measuring the level of protein carbonylation. Activities and isoform profiles of some antioxidant enzymes and the changes in ascorbate and total phenolic contents of leaves and roots were determined. Stunted growth because of zinc accumulation, preferentially in the roots, was accompanied by H₂O₂ production in the leaf and root apoplasts. Increased EPR signals of the endogenous oxidant quinhydrone, •CH₃ and •OH, were found in the cell walls of zinc-treated plants. The activities of the antioxidative enzymes ascorbate peroxidase (APX) (EC 1.11.1.11), soluble superoxide dismutase (SOD) (EC 1.15.1.1), peroxidase (POD), (EC 1.11.1.7) and monodehydroascorbate reductase (EC 1.6.5.4) were increased; those of glutathione reductase (EC 1.6.4.2), dehydroascorbate reductase (EC 1.8.5.1) and ascorbate oxidase (AAO) (EC 1.10.3.3) were decreased with zinc treatment. Zinc induced a cell-wall-bound SOD isoform in both organs. Leaves accumulated more ascorbate and phenolics in comparison to roots. We propose a mechanism for zinc-promoted oxidative stress in V. thapsus L. through the generation of charge transfer complexes and quinhydrone because of phenoxyl radical stabilisation by Zn²+ in the cell wall. Our results suggest that the SOD and APX responses are mediated by ROS accumulation in the apoplast. The importance of the POD/Phe/AA (ascorbic acid) scavenging system in the apoplast is also discussed.


[The toxicity of the mono-, di-, and trihydric phenols; taking into account the toxicity and blood pressure effects of quinhydrone and para-quinone]

P MARQUARDT, R KOCH, J P AUBERT
PMID: 20272946   DOI:

Abstract




A computational study on the stacking interaction in quinhydrone

María J González Moa, Marcos Mandado, Ricardo A Mosquera
PMID: 17309243   DOI: 10.1021/jp0661701

Abstract

The stability and electron density topology of quinhydrone complex was studied using multiple computational levels, including MPW1B95 Truhlar's density functional. The QTAIM analysis demonstrates that an electron population transfer from hydroquinone to quinone monomer accompanies the complex formation. The variations undergone by atomic populations indicate that the electron transfer through HOMO LUMO overlap is combined with a reorganization of the electron density within each monomer. Variations of two- and six-center delocalization indices show a small reduction of electron delocalization in the hydroquinone ring upon complex formation.


A quinhydrone-type 2 ratio 1 acceptor-donor charge transfer complex obtained via a solvent-free reaction

Marcel Bouvet, Bernard Malézieux, Patrick Herson
PMID: 16609793   DOI: 10.1039/b600345a

Abstract

A 2 : 1 2-methoxybenzoquinone (BQ(OMe))-hydroquinone (H2Q) complex (5), obtained as single crystals by a solvent-free reaction, combines dipolar and pi-pi interactions, as well as hydrogen bonding.


Positional adaptability in the design of mutation-resistant nonnucleoside HIV-1 reverse transcriptase inhibitors: a supramolecular perspective

Aldo Bruccoleri
PMID: 22938539   DOI: 10.1089/AID.2012.0141

Abstract

Drug resistance is a key cause of failed treatment of HIV infection. The efficacy of nonnucleoside reverse transcriptase-inhibiting (NNRTI) drugs is impaired by the rapid emergence of drug-resistant mutations. The literature supports the idea that purposefully designed flexible NNRTIs at an active site may help overcome drug resistance. It is proposed here that the usual "lock and key" model, with respect to NNRTI drug design, be expanded to consider creating "master keys" that would automatically adjust conformations to fit all of the "locks" mutations may make. The present work introduces the novel perspective of designing and creating supramolecular assemblies as potential NNRTIs (instead of the relatively more rigid single-molecule inhibitors). Specifically, flexible self-assembling quinhydrone supramolecular dimers formed from quinonoid monomers (designed to be highly flexible NNRTIs themselves) will be offered as a working example of this new perspective in NNRTI drug design. Quinonoid compounds have demonstrated binding interactions at various sites of the HIV-1 RT enzyme, including the elusive ribonuclease H area. Quinhydrone self-organized dimers have at some point in their molecular architecture a noncovalently interacting donor-acceptor ring pair complex. This complex is at the heart of the increased torsional, rotational, and translational motion this species will experience at a particular active site. Flexible supramolecular assemblies, together with their flexible monomer components, may offer a critical advantage in retaining potency against a wide range of drug-resistant HIV-1 RTs. This new supramolecular perspective may also have broader implications in the general field of antimicrobial drug design.


Shifts in protein charge state distributions with varying redox reagents in nanoelectrospray triple quadrupole mass spectrometry

Cheng Zhao, Troy D Wood, Stanley Bruckenstein
PMID: 15734335   DOI: 10.1016/j.jasms.2004.12.003

Abstract

The influence of a number of redox reagents on the charge state distribution in nanoelectrospray mass spectrometry was examined using cytochrome c and ubiquitin. The redox active species investigated were: 1,4-benzoquinone, quinhydrone, tetracyanoquinodimethane (TCNQ), hydroquinone, and ascorbic acid. The redox active species was mixed with the protein sample before injection into the nanoelectrospray emitter, and mass spectra were acquired using a triple quadrupole mass spectrometer. Under the same experimental conditions, the charge state distribution of cytochrome c was observed to shift from a weighted average charge state of 14.25 (in the absence of redox species) to 7.10 in the presence of 1,4-benzoquinone. When quinhydrone was mixed with cytochrome c, the charge state distribution of the protein also shifted to lower charge states (weighted average charge state = 9.43), indicative of less charge state reduction for quinhydrone than with 1,4-benzoquinone. Addition of the redox reagent had little effect on the conformation of cytochrome c, as indicated by far ultraviolet circular dichroism spectra. In contrast, the reagents TCNQ, hydroquinone, and ascorbic acid exhibited negligible effects on the observed charge state distribution of the protein. The differing results for these redox reagents can be rationalized in terms of the redox half reactions involving these species. The results observed with ubiquitin upon adding quinhydrone were analogous to those observed with cytochrome c.


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